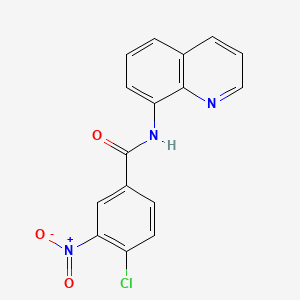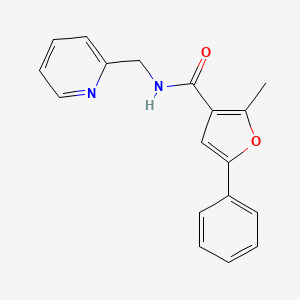
4-chloro-3-nitro-N-8-quinolinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-nitro-N-8-quinolinylbenzamide is a chemical compound that has been widely used in scientific research for many years. It is a member of the quinoline family of compounds, which have been shown to have a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 4-chloro-3-nitro-N-8-quinolinylbenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-nitro-N-8-quinolinylbenzamide are diverse and depend on the specific biological system being studied. For example, in cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In immune cells, it has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of the inflammatory response. In HCV-infected cells, it has been shown to inhibit the viral replication process, leading to the suppression of viral load.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-3-nitro-N-8-quinolinylbenzamide in lab experiments include its well-established synthesis method, its broad range of biological activities, and its ability to selectively target specific enzymes and signaling pathways. However, there are also limitations to its use, including its potential toxicity and the need for further optimization to improve its potency and selectivity.
Orientations Futures
There are many future directions for the study of 4-chloro-3-nitro-N-8-quinolinylbenzamide and other quinoline derivatives. One area of interest is the development of more potent and selective derivatives for specific biological applications. Another area of interest is the exploration of the molecular mechanisms underlying the biological activities of quinoline derivatives, which could lead to the development of new therapeutic targets and drugs. Finally, the use of 4-chloro-3-nitro-N-8-quinolinylbenzamide in combination with other drugs or treatment modalities could lead to the development of more effective cancer therapies or anti-viral treatments.
Méthodes De Synthèse
The synthesis of 4-chloro-3-nitro-N-8-quinolinylbenzamide involves the reaction of 8-aminoquinoline with 4-chloro-3-nitrobenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the two reactants, resulting in the formation of 4-chloro-3-nitro-N-8-quinolinylbenzamide.
Applications De Recherche Scientifique
4-chloro-3-nitro-N-8-quinolinylbenzamide has been extensively used in scientific research as a tool compound to study the biological activities of quinoline derivatives. It has been shown to have anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Furthermore, 4-chloro-3-nitro-N-8-quinolinylbenzamide has been shown to have anti-viral activity against the hepatitis C virus (HCV) by inhibiting the viral replication process.
Propriétés
IUPAC Name |
4-chloro-3-nitro-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-12-7-6-11(9-14(12)20(22)23)16(21)19-13-5-1-3-10-4-2-8-18-15(10)13/h1-9H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWRGGQOBMGQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-quinolin-8-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}nicotinamide](/img/structure/B5208308.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5208313.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)
![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5208342.png)
![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)
![1-benzyl-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208378.png)

![2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)

![1-[5-(4-fluorophenoxy)pentyl]pyrrolidine](/img/structure/B5208399.png)
![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5208405.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5208412.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5208415.png)